In Vivo Tumor Targeting: ATS Enables Colorectal Cancer Imaging via CA9 Binding
ATS demonstrates quantifiable in vivo tumor retention superior to non-ATS control in HCT-15 colorectal cancer xenografts. The study compared indium-111 labeled ATS versus a non-ATS control, showing markedly enhanced radioisotope signal in tumor tissues [1]. The 5-(2-aminoethyl) substitution on the thiophene ring is essential for CA9 binding under hypoxic conditions, a property not present in unsubstituted thiophene-2-sulfonamide analogs.
| Evidence Dimension | Tumor-to-background signal enhancement in xenograft imaging |
|---|---|
| Target Compound Data | Markedly enhanced radioisotope signal in tumors |
| Comparator Or Baseline | Non-ATS control (no ATS administered) |
| Quantified Difference | Qualitatively reported as markedly enhanced signal |
| Conditions | HCT-15 colorectal cancer xenograft mice, 111In-labeled ATS, hypoxia-induced CA9 expression |
Why This Matters
This in vivo tumor targeting capability, validated in a preclinical xenograft model, provides a functional application advantage that simpler thiophene sulfonamides cannot replicate due to lack of the aminoethyl conjugation handle.
- [1] Guan SS, et al. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget. 2015;6(34):36139-36153. PMID: 26447760. View Source
